molecular formula HfO2 B213204 氧化铪 CAS No. 12055-23-1

氧化铪

货号 B213204
CAS 编号: 12055-23-1
分子量: 210.5 g/mol
InChI 键: CJNBYAVZURUTKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hafnium Oxide, also known as hafnia, is an inorganic compound with the formula HfO2. It is a colorless solid and is one of the most common and stable compounds of hafnium . It is an electrical insulator with a band gap of 5.3~5.7 eV . It is used in optical coatings and as a refractory material because of its high melting point . It is also used as a gate insulator in field-effect transistors due to its high dielectric constant .


Synthesis Analysis

Hafnium Oxide nanoparticles can be synthesized by the sol-gel technique . The influence of copper concentration can lead to morphological and structural changes in the obtained nanoparticles . Another method of synthesis is the hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH .


Molecular Structure Analysis

There is a controversy over whether the rhombohedral phase of hafnium oxide belongs to the R3 or R3m space group . The origin of polarization in these two rhombohedral phases has not been comparatively elucidated .


Chemical Reactions Analysis

During the hafnium dioxide atomic layer deposition on indium arsenide, the ligand exchange model of the ALD process for the removal of native oxide on the semiconductor and the simultaneous formation of the first hafnium dioxide layer must be significantly revised .


Physical And Chemical Properties Analysis

The optical band gap and the refractive index of the HfO2 films increase with the increase of oxidation temperature . The presence of monoclinic HfO2 structure was identified by XRD for the films oxidized at 600 °C .

科学研究应用

Ferroelectric Field-Effect Transistors (FeFETs)

Hafnium oxide-based FeFETs have garnered significant attention due to their unique combination of super-steep logical switching and low-power non-volatile memory functions. These devices hold promise for post-Moore integrated circuit innovations, offering higher energy efficiency and larger integration scales . Researchers are actively investigating the physical understanding and performance optimization of hafnium oxide-based ferroelectric films, as well as their integration into logic-in-memory architectures and artificial synapses for neuromorphic computing.

High-K Dielectric in Advanced Semiconductor Devices

Hafnium oxide serves as a high-K dielectric material in advanced metal oxide semiconductor devices. For instance, it has been employed as a gate insulator in field-effect transistors, replacing traditional silicon oxide. Its excellent dielectric properties make it suitable for use in dynamic random-access memory (DRAM) capacitors and other cutting-edge electronic components .

Next-Generation Memory Devices

Scientists and engineers have been investigating hafnium oxide’s ferroelectric features to enhance high-performance computing. Leveraging its ferroelectric properties, researchers aim to develop advanced memory devices that offer improved speed, reliability, and scalability. These efforts could revolutionize memory technology in the near future .

Resistive Random-Access Memory (ReRAM)

Hafnium oxide-based ReRAM devices have shown promise for energy-efficient switching. Researchers explore source density of states engineering and other techniques to enhance switching behavior. These devices could play a vital role in future memory architectures .

安全和危害

Hafnium Oxide may cause irritation to the nose, throat, and mucous membranes if inhaled. It may also cause skin and eye irritation. It is considered to be non-toxic due to poor absorption in the alimentary tract of mammals .

未来方向

Hafnium Oxide is being leveraged for the next generation of computing memory . Its ferroelectric properties suggest that these materials could be pivotal in developing new nonvolatile memory technologies . Scientists are advancing the use of Hafnium Oxide for the next generation of non-volatile computing memory, offering significant advantages over existing technologies .

作用机制

Target of Action

Hafnium oxide (HfO2) is primarily targeted for use in semiconductor applications . It is known for its unique properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross section . These properties make it an attractive material for the continuous down-scaling of integrated circuits .

Mode of Action

Hafnium oxide nanoparticles are synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) nanoparticles or monoclinic hafnium oxide (m-HfO2) nanoparticles is related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .

Biochemical Pathways

The polarization switching pathway in ferroelectric hafnia is a key area of study . The switching pathway involves a transient tetragonal-like local structure, as oxygen ions shift in locations and remain within their parent hafnium polyhedra .

Pharmacokinetics

This suggests that the formation of HfO2 nanoparticles is controlled by the surface-deposition reaction , which could potentially influence its bioavailability.

Result of Action

Hafnium oxide displays ferroelectricity, meaning it can store data for extended periods even without power . This characteristic suggests that these materials could be pivotal in developing new nonvolatile memory technologies . Moreover, the formation of HfO2 nanoparticles was obviously promoted and the size was reduced by the addition of seeds .

属性

IUPAC Name

dioxohafnium
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InChI

InChI=1S/Hf.2O
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InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Hf]=O
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Molecular Formula

HfO2
Record name Hafnium(IV) oxide
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DSSTOX Substance ID

DTXSID70893204
Record name Hafnium oxide (HfO2)
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Molecular Weight

210.48 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid, Off-white odorless powder; [Alfa Aesar MSDS]
Record name Hafnium oxide (HfO2)
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Product Name

Hafnium(IV) oxide

CAS RN

12055-23-1, 37230-85-6
Record name Hafnium oxide
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